molecular formula C15H17NO4 B11160633 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11160633
M. Wt: 275.30 g/mol
InChI Key: MQVCTHIVDZNWKO-UHFFFAOYSA-N
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Description

8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is known for its unique chemical structure, which includes a dimethylamino group, two hydroxyl groups, and a dihydrocyclopenta[c]chromen core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a chromen derivative with a dimethylamino methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts. The process may also be scaled up using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its specific combination of functional groups and its unique dihydrocyclopenta[c]chromen core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C15H17NO4/c1-16(2)7-8-6-11-9-4-3-5-10(9)15(19)20-14(11)13(18)12(8)17/h6,17-18H,3-5,7H2,1-2H3

InChI Key

MQVCTHIVDZNWKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C(=C1O)O)OC(=O)C3=C2CCC3

Origin of Product

United States

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